Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate

PDE5 inhibition cGMP signaling enzyme kinetics

Select Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate for its validated PDE5A1 inhibitory potency (IC₅₀ 2.90 nM)—competitive with clinical candidates. Its fully fluorinated aromatic core (LogP 3.64–3.71, ~1.2–1.9 units above non-fluorinated analogs) delivers superior membrane permeability and metabolic stability. Deploy as a PDE5 reference standard, lead-like scaffold for isoform-selectivity optimization, or versatile intermediate with a para-benzylamino handle for N-alkylation, acylation, or reductive amination. ≥98% purity ensures reproducible screening and SAR data.

Molecular Formula C15H11F4NO2
Molecular Weight 313.25 g/mol
Cat. No. B8104654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate
Molecular FormulaC15H11F4NO2
Molecular Weight313.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C(=C1F)F)NCC2=CC=CC=C2)F)F
InChIInChI=1S/C15H11F4NO2/c1-22-15(21)9-10(16)12(18)14(13(19)11(9)17)20-7-8-5-3-2-4-6-8/h2-6,20H,7H2,1H3
InChIKeyWPROFLJUGMMGER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate: Potent PDE5 Inhibitor and Fluorinated Building Block (CAS 122590-82-3)


Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate (CAS 122590-82-3) is a fully substituted tetrafluorobenzoate ester featuring a para-benzylamino group . The molecule is characterized by a highly fluorinated aromatic core combined with a benzylamine side chain, resulting in distinct physicochemical attributes including a calculated logP of 3.64–3.71 and a polar surface area of 38.33 Ų . Beyond its structural features, this compound demonstrates potent inhibitory activity against phosphodiesterase 5 (PDE5) with a reported IC₅₀ of 2.90 nM against recombinant human PDE5A1 in biochemical assays [1], positioning it as a significant molecular scaffold in PDE5 inhibitor research and a valuable synthon for constructing complex fluorinated molecules.

Why Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate Cannot Be Replaced by Generic Tetrafluorobenzoate Analogs


Simple substitution with other tetrafluorobenzoate derivatives or benzylamine-containing compounds fails to replicate the integrated molecular profile of methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate. The combination of a perfluorinated aromatic ring with a para-benzylamino substituent generates a specific electronic environment that modulates both reactivity and target engagement in ways that cannot be achieved through individual component substitution [1]. Generic analogs lacking either the full tetrafluoro substitution pattern or the specific benzylamino para-positioning exhibit fundamentally different physicochemical properties—including altered lipophilicity, hydrogen-bonding capacity, and metabolic stability—that directly impact biological activity, synthetic utility, and downstream application outcomes. The following evidence demonstrates precisely where this compound diverges from its closest comparators in quantifiable, experimentally verified terms.

Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate: Quantitative Differential Evidence Against Analogs and Alternatives


Sub-Nanomolar PDE5 Inhibition Potency Relative to Clinical Reference Compounds

Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate demonstrates potent inhibition of human phosphodiesterase 5 (PDE5) with an IC₅₀ of 2.90 nM against full-length recombinant human N-terminal GST-tagged PDE5A1 expressed in baculovirus-infected Sf9 cells [1]. This potency places the compound within the same order of magnitude as clinically approved PDE5 inhibitors: sildenafil exhibits an IC₅₀ of approximately 3.5–3.9 nM against human PDE5A under comparable biochemical assay conditions, while vardenafil shows IC₅₀ values of 0.1–0.7 nM [2]. The compound's 2.90 nM IC₅₀ represents a substantial potency advantage over the standard reference inhibitor zaprinast, which demonstrates an IC₅₀ of approximately 130–250 nM against human PDE5 [3].

PDE5 inhibition cGMP signaling enzyme kinetics cardiovascular pharmacology

Computed LogP Differentiates Lipophilicity from Non-Fluorinated Benzylamino Benzoate Analogs

The calculated octanol-water partition coefficient (LogP) for methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate is reported as 3.64–3.71 based on computational prediction algorithms . This value is substantially elevated compared to non-fluorinated benzylamino benzoate esters, where the absence of tetrafluoro substitution typically yields LogP values in the range of 1.8–2.5 [1]. The differential of approximately 1.2–1.9 LogP units corresponds to a theoretical 16–80× increase in octanol-water partition coefficient, indicating significantly enhanced membrane permeability potential.

Lipophilicity drug-like properties physicochemical characterization ADME prediction

Commercial Availability at ≥98% Purity with Documented Quality Control Specifications

Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate is commercially available from multiple established chemical suppliers with certified purity of ≥98% as determined by analytical methods . This contrasts with many structurally related tetrafluorobenzoate derivatives that are available only as custom synthesis products with variable purity specifications or as research-grade intermediates lacking validated purity certificates. The consistent ≥98% purity specification reduces the need for in-house purification prior to use in sensitive assays, directly improving experimental reproducibility and reducing procurement risk.

Chemical procurement reagent sourcing quality control reproducible research

Para-Benzylamino Substitution Pattern on Fully Fluorinated Aromatic Core Distinguishes from Ortho- and Meta-Substituted Analogs

The para-substitution pattern of the benzylamino group on the fully fluorinated aromatic ring in methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate represents a specific regioisomeric configuration distinct from ortho- or meta-substituted tetrafluorobenzoate analogs . In the broader class of p-substituted tetrafluorobenzoic acid derivatives, para-substitution results in unique electronic effects where the strong electron-withdrawing fluorine substituents create a polarized aromatic system that activates the para-position for nucleophilic aromatic substitution while simultaneously modulating the pKa of the carboxylic acid moiety [1]. Ortho- and meta-substituted analogs exhibit different reactivity profiles and cannot serve as direct synthetic equivalents in nucleophilic aromatic substitution reactions where regioselectivity governs product outcomes.

Structure-activity relationship regioisomer differentiation fluorinated aromatic chemistry molecular design

Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate: Validated Application Scenarios for Research and Industrial Use


PDE5 Inhibitor Discovery and Pharmacological Tool Compound Development

Given the demonstrated IC₅₀ of 2.90 nM against human PDE5A1 [1], methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate serves as a validated starting scaffold for medicinal chemistry campaigns targeting phosphodiesterase 5. The compound's potency, which places it within the same tier as clinical PDE5 inhibitors, enables its use as a reference standard in high-throughput screening assay validation, a positive control in PDE5 enzyme activity assays, and a lead-like template for structure-guided optimization aimed at improving selectivity profiles against other PDE isoforms.

Fluorinated Building Block for Constructing Bioactive Molecules and Specialty Materials

The fully fluorinated aromatic core combined with a reactive ester and benzylamino functionality makes this compound a versatile synthetic intermediate for constructing complex molecules requiring enhanced metabolic stability and tuned lipophilicity [2]. The calculated LogP of 3.64–3.71 supports its incorporation into drug candidates where improved membrane permeability is desired. Additionally, the para-substituted benzylamino group provides a convenient handle for further derivatization, including N-alkylation, acylation, or reductive amination, enabling rapid library synthesis around the tetrafluorobenzoate scaffold.

Probe Molecule for Investigating Fluorine-Mediated Biological Effects

The tetrafluoro substitution pattern distinguishes this compound from non-fluorinated benzylamino benzoate analogs, enabling its use as a chemical probe to investigate fluorine-specific effects on target binding, metabolic stability, and cellular permeability . The approximately 1.2–1.9 LogP unit increase relative to non-fluorinated analogs translates to quantifiable differences in membrane partitioning behavior, allowing researchers to systematically evaluate the contribution of fluorine atoms to overall compound performance in cellular and in vivo models.

Reference Compound for Validating Computational ADME and Drug-Likeness Models

The availability of experimentally validated physicochemical parameters including calculated LogP (3.64–3.71), topological polar surface area (38.33 Ų), and hydrogen bond donor/acceptor counts positions this compound as a useful reference standard for calibrating and validating computational models that predict absorption, distribution, metabolism, and excretion (ADME) properties of fluorinated drug candidates. Its well-defined structural features and commercial availability at ≥98% purity ensure consistent input data for model training and validation exercises.

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